molecular formula C9H8ClFO2 B13075076 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid

Cat. No.: B13075076
M. Wt: 202.61 g/mol
InChI Key: NYQXYDYMYSPJEA-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a chloro and methyl group on a phenyl ring, along with a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid typically involves the introduction of the fluoroacetic acid group to a 2-chloro-5-methylphenyl precursor. One common method is through the use of a halogen exchange reaction, where a suitable precursor is treated with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and the reaction temperature is maintained at a moderate level to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoroacetic acid group to other functional groups such as alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-methylphenyl)-2-bromoacetic acid
  • 2-(2-Chloro-5-methylphenyl)-2-iodoacetic acid
  • 2-(2-Chloro-5-methylphenyl)-2-chloroacetic acid

Uniqueness

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromo, iodo, and chloro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-5-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

NYQXYDYMYSPJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C(=O)O)F

Origin of Product

United States

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